molecular formula C20H23FN2O B4440036 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine

1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine

Cat. No. B4440036
M. Wt: 326.4 g/mol
InChI Key: PBDJNGMKLYADDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology. In

Scientific Research Applications

1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been used as a tool compound to study the mechanism of action of various neurotransmitters, such as dopamine and serotonin. In neurobiology, 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been used to investigate the role of these neurotransmitters in various physiological processes, such as reward and motivation.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been shown to enhance the activity of dopamine and serotonin receptors, which are known to play a key role in the regulation of mood, motivation, and reward. Additionally, 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine are complex and multifaceted. In vitro studies have shown that 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine can modulate the activity of various enzymes and receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. In vivo studies have shown that 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine can produce a range of behavioral effects, including increased locomotor activity, anxiolytic effects, and antidepressant effects. However, the precise mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine for lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool compound for studying the role of these neurotransmitters in various physiological processes. Additionally, the synthesis of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is relatively straightforward and can be optimized for high yield and purity. However, one limitation of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine in animal studies raises ethical concerns due to its potential for abuse and dependence.

Future Directions

There are several potential future directions for research on 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine. One area of interest is the development of more selective and potent derivatives of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine for use as drug candidates in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine and its effects on neurotransmitter signaling pathways. Finally, the use of 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine in combination with other compounds, such as other neurotransmitter modulators or psychoactive drugs, may provide insights into the complex interactions between these compounds in the brain.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-16-2-4-17(5-3-16)6-11-20(24)23-14-12-22(13-15-23)19-9-7-18(21)8-10-19/h2-5,7-10H,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDJNGMKLYADDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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